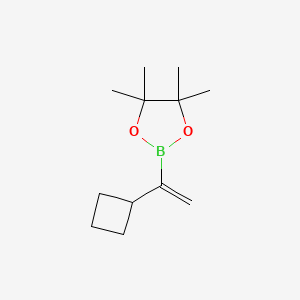

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound features a cyclobutyl group attached to an ethenyl moiety, which is further connected to a dioxaborolane ring.

Properties

Molecular Formula |

C12H21BO2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-(1-cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H21BO2/c1-9(10-7-6-8-10)13-14-11(2,3)12(4,5)15-13/h10H,1,6-8H2,2-5H3 |

InChI Key |

VTFBOFLKRVRCQE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, making it suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.

Scientific Research Applications

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Cyclobutylboronic acid: Similar in structure but lacks the ethenyl and dioxaborolane groups.

4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane: Similar but with a propenyl group instead of a cyclobutylethenyl group.

2-(1-Cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar but with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclobutyl group and a dioxaborolane ring. This structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications.

Biological Activity

2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound characterized by its unique dioxaborolane structure combined with a cyclobutyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

- Molecular Formula : C13H21BN2O2

- Molecular Weight : 248.129 g/mol

- CAS Number : 1002309-48-9

- IUPAC Name : 1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

The compound's structure includes a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its ability to interact with specific biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions that can modulate enzymatic activities and influence cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.3 | Apoptosis induction |

| MCF-7 (Breast) | 12.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20.5 | Inhibition of proliferation |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure .

- MCF-7 Breast Cancer Model : In vivo studies using MCF-7 xenograft models showed a marked decrease in tumor size when treated with this compound compared to control groups. The study indicated that the compound effectively inhibited tumor growth by targeting specific oncogenic pathways .

- A549 Lung Cancer Study : A recent investigation into lung cancer cells revealed that the compound not only inhibited cell growth but also altered gene expression profiles associated with metastasis and invasion .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.